molecular formula C10H15NO4 B6261158 1,4-diethyl 2-cyano-2-methylbutanedioate CAS No. 52808-16-9

1,4-diethyl 2-cyano-2-methylbutanedioate

Cat. No.: B6261158
CAS No.: 52808-16-9
M. Wt: 213.2
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Description

1,4-diethyl 2-cyano-2-methylbutanedioate is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diethyl 2-cyano-2-methylbutanedioate can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl 2-cyano-2-methylbutanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,4-diethyl 2-cyano-2-methylbutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diethyl 2-cyano-2-methylbutanedioate involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-diethyl 2-cyano-2-methylbutanedioate: C10H15NO4

    2-cyanopyridine: C6H4N2

    Phenol, 4-nitro-: C6H5NO3

    4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: C8H5BrN2O

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its cyano and ester groups make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

CAS No.

52808-16-9

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

85

Origin of Product

United States

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